alpha-Biotin-omega-azido 23(ethylene glycol) alpha-Biotin-omega-azido 23(ethylene glycol) Biotin-PEG11-azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 956494-20-5
VCID: VC0521298
InChI: InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Molecular Formula: C34H64N6O13S
Molecular Weight: 796.98

alpha-Biotin-omega-azido 23(ethylene glycol)

CAS No.: 956494-20-5

Cat. No.: VC0521298

Molecular Formula: C34H64N6O13S

Molecular Weight: 796.98

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

alpha-Biotin-omega-azido 23(ethylene glycol) - 956494-20-5

Specification

CAS No. 956494-20-5
Molecular Formula C34H64N6O13S
Molecular Weight 796.98
IUPAC Name N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Standard InChI InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)
Standard InChI Key WETRQYMCASPBIY-PHDGFQFKSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Appearance Solid powder

Introduction

Chemical Structure and Properties

Alpha-Biotin-omega-azido 23(ethylene glycol) is characterized by its unique structure that combines biotin, a polyethylene glycol (PEG) chain, and an azide terminal group. This multifunctional compound has the CAS number 956494-20-5 and possesses distinctive chemical properties that make it valuable for various biochemical applications .

Structural Characteristics

The compound consists of three key components:

  • A biotin moiety at one end (alpha position)

  • A polyethylene glycol (PEG) chain with 23 ethylene glycol units serving as a spacer

  • An azide functional group at the other end (omega position)

The molecular formula is C34H64N6O13S with a molecular weight of 796.98 g/mol . Its IUPAC name is N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that are important for its applications in research settings, as detailed in Table 1.

Table 1: Physical and Chemical Properties of Alpha-Biotin-Omega-Azido 23(Ethylene Glycol)

PropertyDescription
AppearanceSolid powder
Purity>98% (according to Certificate of Analysis)
SolubilitySoluble in DMSO, water, DCM, DMF
Shelf Life>3 years if stored properly
Standard InChIKeyWETRQYMCASPBIY-PHDGFQFKSA-N
SMILES NotationC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
StorageDry, dark conditions at 0-4°C (short term) or -20°C (long term)

Synthesis Methods

The synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) and similar azido-terminated PEG derivatives typically involves multiple steps to ensure proper functionalization at both ends of the molecule.

General Synthetic Approach

A common approach to synthesizing azido-terminated PEG derivatives begins with the preparation of an α-allyl-ω-hydroxyl PEG through ring-opening polymerization of ethylene oxide (EO) using allyl alcohol as an initiator . This process creates the backbone structure for further modifications.

The hydroxyl end is then converted to an azido group through a two-step modification process. This typically involves:

  • Conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate)

  • Nucleophilic substitution with sodium azide to introduce the azido functionality

To incorporate biotin at the other terminus, several coupling strategies can be employed depending on the specific functional groups available. An example approach involves:

  • Functionalization of the allyl end through radical addition of thiol compounds

  • Conjugation of biotin to the functionalized PEG chain through amide bond formation

Alternative Synthesis Approaches

Research has shown that sodium azide in the presence of ammonium chloride can be used to functionalize epoxy-terminated PEG to produce azido-terminated derivatives . This approach represents an alternative route that might be employed in the synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) or similar compounds.

Applications in Click Chemistry

Alpha-Biotin-omega-azido 23(ethylene glycol) is particularly valuable in click chemistry applications, especially in bioconjugation reactions where biotin labeling is desired.

Click Chemistry Mechanisms

The azide group in alpha-Biotin-omega-azido 23(ethylene glycol) readily participates in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) .

CuAAC involves the reaction between an azide and a terminal alkyne in the presence of Cu(I) catalyst to form a 1,2,3-triazole linkage. While highly efficient, the use of copper can be limiting in some biological applications due to potential toxicity .

SPAAC, on the other hand, utilizes strained cyclooctynes that react with azides without the need for a copper catalyst. This copper-free approach is particularly valuable for applications in living systems .

Bioconjugation Applications

The biotin component of alpha-Biotin-omega-azido 23(ethylene glycol) provides a strong affinity for avidin and streptavidin proteins, making this compound extremely useful for:

  • Protein labeling and detection

  • Affinity purification of biomolecules

  • Surface immobilization of biomolecules

  • Development of biosensors and diagnostic tools

The PEG spacer serves multiple important functions in these applications:

  • Increases aqueous solubility of conjugated molecules

  • Minimizes steric hindrance during binding to avidin/streptavidin

  • Reduces non-specific interactions with biological molecules

  • Provides flexibility to the bioconjugate

Research Applications in Biotechnology and Biomedicine

Alpha-Biotin-omega-azido 23(ethylene glycol) has found numerous applications in cutting-edge biotechnology and biomedical research.

Cell Imaging and Labeling

Research has demonstrated that azido-containing compounds can be effectively used for cell surface labeling through various mechanisms. For instance, liposomal azido-terminated compounds have been employed for cell imaging strategies via click chemistry reactions with fluorescent probes like DBCO-Cy5 .

Alpha-Biotin-omega-azido 23(ethylene glycol) enables similar applications but with the added advantage of biotin-streptavidin interactions. This combination makes it particularly valuable for:

  • Multi-label imaging strategies

  • Targeted cell labeling

  • Protein tracking in cellular environments

  • Studies of protein-protein interactions

Drug Delivery Systems

The versatile functionalities of alpha-Biotin-omega-azido 23(ethylene glycol) make it valuable in the development of advanced drug delivery systems. Research has explored several applications in this domain:

  • Development of biotin-conjugated polymeric micelles for targeted cancer therapy

  • Creation of Y-shaped biotin-conjugated PEG-PCL copolymers for drug delivery

  • Formation of functionalized liposomes for targeted delivery of therapeutic agents

For example, one study referenced the use of biotin-modified polymeric micelles specifically designed for pancreatic cancer targeted photodynamic therapy. These applications leverage the biotin component for targeting while utilizing the azide functionality for conjugation of therapeutic agents.

Glycan Research and Plant Biology

Click chemistry using azido-functionalized compounds has expanded into plant biology research. Studies have demonstrated that azido-monosaccharide analogs can be metabolically incorporated into plant cell wall glycans and subsequently labeled via copper-free click chemistry reactions .

Similar approaches using compounds like alpha-Biotin-omega-azido 23(ethylene glycol) could potentially enhance these methods by:

  • Enabling biotin-based isolation of labeled glycans

  • Allowing for multiplexed detection strategies

  • Providing tools for spatiotemporal glycan dynamics studies in plant tissues

Comparison with Related Compounds

Alpha-Biotin-omega-azido 23(ethylene glycol) belongs to a family of heterobifunctional PEG derivatives. Understanding its relationship to similar compounds provides valuable context for research applications.

Biotin-PEG Derivatives with Varying Chain Lengths

Several biotin-PEG-azide derivatives with different PEG chain lengths exist, each offering specific advantages for particular applications.

Table 2: Comparison of Biotin-PEG-Azide Derivatives

CompoundPEG UnitsMolecular Weight (g/mol)Key Characteristics
Alpha-Biotin-omega-azido hepta(ethylene glycol)7620.8Shorter PEG chain, potentially less flexible but more compact
Alpha-Biotin-omega-azido 23(ethylene glycol)23796.98Longer PEG chain offering extended reach and higher water solubility

The choice between these variants typically depends on:

  • Required distance between biotin and target molecule

  • Solubility needs of the application

  • Steric considerations in the target biological system

Other Heterobifunctional PEG Derivatives

Related azido-terminated heterobifunctional PEG derivatives include:

  • Azide-PEG-NH2: Containing an azide at one end and a primary amine at the other

  • Azide-PEG-COOH: Featuring an azide and a carboxyl group at opposite termini

These compounds offer different conjugation possibilities compared to alpha-Biotin-omega-azido 23(ethylene glycol) but share the azide functionality for click chemistry applications.

Future Research Directions

The versatility of alpha-Biotin-omega-azido 23(ethylene glycol) suggests several promising directions for future research and applications.

Expanding Applications in Nanomedicine

The unique properties of alpha-Biotin-omega-azido 23(ethylene glycol) make it a promising component for developing advanced nanomedicine platforms. Future research could explore:

  • Integration into advanced drug delivery systems like miktoarm star polymers

  • Development of multi-functional diagnostic and therapeutic agents (theranostics)

  • Creation of stimuli-responsive bioconjugates for controlled release applications

Advancements in Bioorthogonal Chemistry

As bioorthogonal chemistry continues to evolve, compounds like alpha-Biotin-omega-azido 23(ethylene glycol) may find new applications in:

  • In vivo imaging and diagnostics

  • Targeted protein modifications in complex biological systems

  • Development of chemoenzymatic labeling strategies

  • Metabolic engineering applications

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